Mitoridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mitoridine involves the reaction of 2-amino-1-(2’,5’-dimethoxyphenyl) ethanol with an N-protected glycine in the presence of 1,1’-carbonyldiimidazole (CDI). The amino protecting group is then removed by deprotection . This process is efficient and cost-effective, and it results in the formation of this compound hydrochloride when reacted with a pharmaceutically acceptable acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of intermediates and reagents that pose no significant safety risks, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Mitoridine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The reduction of this compound leads to the formation of desglymidodrine, its active metabolite.
Substitution: this compound can undergo substitution reactions, particularly at the amine and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include desglymidodrine and various oxidized metabolites .
Scientific Research Applications
Mitoridine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alpha-adrenergic receptor agonists.
Biology: Investigated for its effects on vascular tone and blood pressure regulation.
Industry: Employed in the development of new vasopressor agents and antihypotensive drugs.
Mechanism of Action
Mitoridine is a prodrug that is metabolized into desglymidodrine, an alpha-adrenergic receptor agonist. Desglymidodrine activates alpha-adrenergic receptors in the arteriolar and venous vasculature, leading to increased vascular tone and elevated blood pressure . This mechanism helps mitigate symptoms of orthostatic hypotension by preventing excessive drops in blood pressure when standing .
Comparison with Similar Compounds
Similar Compounds
Droxidopa: Another prodrug used to treat orthostatic hypotension. Unlike mitoridine, droxidopa is converted into norepinephrine.
Phenylephrine: A direct alpha-adrenergic receptor agonist used as a decongestant and vasopressor.
Ephedrine: A mixed-acting sympathomimetic amine that stimulates both alpha and beta-adrenergic receptors.
Uniqueness of this compound
This compound’s uniqueness lies in its selective activation of alpha-adrenergic receptors and its role as a prodrug, which allows for controlled release and prolonged action compared to direct agonists like phenylephrine .
Properties
IUPAC Name |
13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-10-9-22-13-7-11(10)16-14(22)8-20(19(16)24)12-5-4-6-15(23)17(12)21(2)18(13)20/h3-6,11,13-14,16,18,23H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPFXAEVKKWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C3N(C6=C5C=CC=C6O)C)C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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